5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Description
5-(4-Methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a fused heterocyclic compound containing a thiazolo[4,3-b][1,3,4]thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and an amine group at position 2. Its molecular formula is C₁₀H₉N₃S₂, with a molar mass of 235.33 g/mol and a melting point of 156–158°C . This compound serves as a precursor for synthesizing derivatives with antimicrobial and anticonvulsant activities .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-15-8-4-2-7(3-5-8)10-14-9(6-16-10)17-11(12)13-14/h2-6,10H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIETNKTMTZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds under controlled conditions to form the desired thiazolo-thiadiazole derivative . Additionally, microwave-assisted synthesis methods have been explored to enhance the efficiency and yield of the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group and the amine group can participate in substitution reactions, leading to the formation of various derivatives with different functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study conducted by Mahendrasinh et al. synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antibacterial and antifungal activities against various pathogens using the paper disc diffusion method. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Aspergillus fumigatus .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Type | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 15 |
| Compound B | Antifungal | Aspergillus niger | 12 |
| Compound C | Antibacterial | Escherichia coli | 14 |
| Compound D | Antifungal | Aspergillus fumigatus | 10 |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively. A study highlighted the synthesis of novel 1,3,4-thiadiazole compounds that were tested against human cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapy agents like cisplatin .
Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Compound E | HepG-2 | 25 | Cisplatin (20) |
| Compound F | A-549 | 30 | Cisplatin (25) |
Synthetic Utility
The compound also serves as a synthetic precursor for developing other biologically active molecules. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Researchers have utilized it in the synthesis of various novel compounds aimed at improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to DNA and disrupt processes related to DNA replication, thereby inhibiting the proliferation of both bacterial and cancer cells . Additionally, it may interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s unique fused thiazolo-thiadiazole system distinguishes it from simpler 1,3,4-thiadiazoles. Below is a comparative analysis with structurally related analogs:
Key Observations
Simple 1,3,4-thiadiazoles (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) lack this fused system, resulting in reduced structural complexity and varied bioactivity profiles .
Substituent Effects :
- Methoxy groups (electron-donating) improve solubility and electronic interactions, as seen in the anticonvulsant activity of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine .
- Nitro and benzothiazole groups enhance hydrophobicity and target affinity, critical for anticonvulsant efficacy .
Biological Activity Trends :
- Antimicrobial Activity : Fused thiazolo-thiadiazoles (e.g., compound ) exhibit broad-spectrum activity, likely due to their ability to disrupt microbial cell membranes or enzymes.
- Anticonvulsant Activity : Benzothiazole-linked 1,3,4-thiadiazoles outperform fused systems, suggesting target specificity for neuronal ion channels .
Synthetic Accessibility :
- Fused systems require multi-step syntheses (e.g., cycloaddition reactions ), while simple 1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazides .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a compound belonging to the thiazole and thiadiazole family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H11N3OS2
- Molecular Weight : 277.36 g/mol
Biological Activity Overview
Research indicates that derivatives of thiadiazoles exhibit significant biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxic properties against various cancer cell lines.
Anticancer Activity
- Cytotoxicity Studies : A review of literature indicates that compounds featuring a thiadiazole core often demonstrate potent anticancer activity. For instance, studies have shown that related compounds effectively inhibit the growth of several human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values indicating significant potency .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This has been linked to the activation of caspases and phosphatidylserine externalization, which are hallmarks of programmed cell death .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds within the same chemical class as this compound:
| Study | Cell Line | IC50 Value (µg/mL) | Activity |
|---|---|---|---|
| Alam et al. (2011) | A549 | 4.27 | Significant growth inhibition |
| Yang (2012) | MCF-7 | 0.28 | Strong antiproliferative effect |
| Juszczak et al. (2012) | T47D | Not specified | Good antiproliferative activity |
Specific Findings
- In a study by Alam et al., various thiadiazole derivatives were synthesized and tested against multiple human cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity .
- Yang's research highlighted a compound with two methoxy groups that showed exceptional activity against breast and lung cancer cell lines with IC50 values as low as 0.28 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
